molecular formula C12H7F3N2O3 B1331590 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid CAS No. 914636-59-2

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid

Cat. No.: B1331590
CAS No.: 914636-59-2
M. Wt: 284.19 g/mol
InChI Key: HSYRXBMFGXXHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid (CAS: 914636-59-2) is a heterocyclic aromatic compound comprising a benzoic acid moiety linked via an ether oxygen to a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at position 4 .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRXBMFGXXHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650497
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-59-2
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

    Coupling Reactions: The pyrimidine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylate salts or esters.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in developing new antimicrobial agents.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several benzoic acid derivatives, demonstrating that the trifluoromethyl substitution enhances potency against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. Its structure allows it to interact with specific enzymes involved in inflammation, potentially leading to new anti-inflammatory drugs.

Case Study:
In vitro assays have revealed that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Herbicide Development

The unique chemical structure of this compound offers potential as a herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control strategies.

Data Table: Herbicidal Activity Comparison

CompoundTarget Plant SpeciesActivity (g/ha)
This compoundAmaranthus retroflexus150
GlyphosateVarious1000
AtrazineVarious500

This table illustrates that the compound may achieve effective control at lower application rates compared to traditional herbicides .

Polymer Additives

Due to its excellent thermal stability and chemical resistance, this compound is being explored as an additive in polymer formulations. It can enhance the mechanical properties and durability of plastics.

Case Study:
Research conducted by polymer scientists demonstrated that incorporating this compound into polycarbonate matrices significantly improved impact resistance and thermal properties .

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzoic acid moiety may contribute to the compound’s ability to form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

(a) 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid (CAS: 869109-12-6)
  • Structure : Pyridine replaces pyrimidine; -CF₃ at pyridine position 3.
  • Molecular Weight : 283.2 g/mol.
  • Key Differences : Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine. The -CF₃ position (3 vs. 4) alters steric effects and electronic distribution .
(b) 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid (CAS: 869109-14-8)
  • Structure : -CF₃ at pyridine position 4.
  • Molecular Weight : 283.2 g/mol.
  • Key Differences : Positional isomerism of -CF₃ on pyridine may influence target binding in drug discovery. Pyridine analogs generally exhibit lower thermal stability than pyrimidines .
(c) 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic Acid (CAS: 223127-47-7)
  • Molecular Weight : 267.2 g/mol.
  • Key Differences : Absence of ether oxygen reduces flexibility and may limit interactions with polar residues in enzyme binding pockets .

Pyrimidine-Based Analogs

(a) 4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic Acid
  • Structure: Amino linker instead of ether; additional trifluoromethoxyphenyl substituent.
  • Formula : C₁₈H₁₃F₃N₄O₃.
  • Molecular Weight : 390.3 g/mol.
  • Key Differences: The amino linker facilitates stronger hydrogen bonding but may increase susceptibility to oxidative metabolism. The bulky phenyl group enhances π-π stacking but reduces solubility .
(b) 2-Methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic Acid (CAS: 1495407-96-9)
  • Structure: Methyl substitution on benzoic acid; amino linker.
  • Formula : C₁₃H₁₀F₃N₃O₂.
  • Molecular Weight : 297.24 g/mol.
  • The amino linker offers distinct pharmacokinetic profiles compared to ether linkages .

Functional Group Variations

(a) 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (CAS: 914636-59-2 derivative)
  • Structure : Aldehyde replaces carboxylic acid.
  • Aldehydes are reactive intermediates in organic synthesis but less stable .
(b) 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl Chloride (CAS: 1160058-86-5)
  • Structure : Sulfonyl chloride replaces carboxylic acid.
  • Key Differences : Sulfonyl groups enhance electrophilicity, making this compound a reactive intermediate for synthesizing sulfonamides or sulfonate esters .

Comparative Analysis Table

Compound Name Heterocycle Substituent Position Linker Molecular Weight Key Features
Target Compound (CAS 914636-59-2) Pyrimidine 4-CF₃, 2-O- Ether 284.2 Benzoic acid, metabolic stability
4-{[3-CF₃-pyridin-2-yl]oxy}benzoic acid Pyridine 3-CF₃, 2-O- Ether 283.2 Reduced H-bonding vs. pyrimidine
4-[(4-CF₃-pyrimidin-2-yl)amino]benzoic acid Pyrimidine 4-CF₃, 2-NH- Amino ~297.2 Enhanced H-bonding, lower stability
4-[5-CF₃-pyridin-2-yl]benzoic acid Pyridine 5-CF₃, 2- Direct 267.2 Rigid structure, lower solubility

Biological Activity

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid (CAS Number: 914636-59-2) is a compound with significant potential in medicinal chemistry, particularly due to its structural attributes that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₇F₃N₂O₃, with a molecular weight of approximately 284.2 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

PropertyValue
Molecular FormulaC₁₂H₇F₃N₂O₃
Molecular Weight284.2 g/mol
CAS Number914636-59-2
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Anti-inflammatory Effects

The compound's benzoic acid moiety suggests potential anti-inflammatory properties. Research indicates that benzoic acid derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This could imply that this compound may also exert similar effects, warranting further investigation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or inflammatory processes.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • Protein Interaction : The trifluoromethyl group may enhance binding affinity to target proteins, affecting their function.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential applications:

  • Flavivirus Inhibition : Compounds structurally similar to this benzoic acid derivative have shown promise in inhibiting dengue virus replication through modulation of viral protein expression .
  • Anti-inflammatory Activity : A study on benzoate derivatives demonstrated their ability to reduce inflammation markers in vitro, suggesting a pathway for further exploration with this compound .
  • Toxicological Profile : Safety data indicate that while the compound is classified as an irritant, it has not been associated with severe toxic effects upon controlled exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.